Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl ester and amino groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the tert-butyl ester and amino groups. Key steps may include:
Cyclization Reactions: Formation of the thieno[2,3-b]pyridine ring system through cyclization of appropriate precursors.
Esterification: Introduction of the tert-butyl ester group using tert-butyl alcohol and an acid catalyst.
Amination: Introduction of the amino group through nucleophilic substitution or amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving heterocyclic compounds.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and polymers.
Industry: The compound finds applications in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and ester groups allows for interactions with various biological molecules, influencing pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate: shares similarities with other thieno[2,3-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the tert-butyl ester at the 2-position provides unique steric and electronic effects, influencing its reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-7-5-6-8-9(14)10(18-11(8)15-7)12(16)17-13(2,3)4/h5-6H,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQZCDMXLSIJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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